molecular formula C19H21BrF3I B12830663 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12830663
M. Wt: 513.2 g/mol
InChI Key: KBOINBSZZRTVDF-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties

Preparation Methods

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

The synthesis of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene typically involves the bromination of an ethyl group attached to a benzene ring that also contains a trifluoromethyl group. This can be achieved through the reaction of the corresponding ethylbenzene derivative with bromine in the presence of a catalyst such as iron or aluminum bromide .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene.

Chemical Reactions Analysis

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

This compound undergoes various types of chemical reactions, including:

1-iodo-2,3,4,5-tetramethylbenzene

This compound is known to undergo:

Scientific Research Applications

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

This compound is used in:

1-iodo-2,3,4,5-tetramethylbenzene

This compound finds applications in:

Mechanism of Action

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

The mechanism of action for this compound involves the reactivity of the bromine atom and the trifluoromethyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain types of reactions .

1-iodo-2,3,4,5-tetramethylbenzene

The mechanism of action for this compound involves the reactivity of the iodine atom and the methyl groups. The iodine atom can participate in substitution and addition reactions, while the methyl groups can undergo oxidation to form various products .

Comparison with Similar Compounds

1-(1-Bromoethyl)-3-(trifluoromethyl)benzene

Similar compounds include:

1-iodo-2,3,4,5-tetramethylbenzene

These comparisons highlight the unique properties and reactivity of 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene and 1-iodo-2,3,4,5-tetramethylbenzene, making them valuable compounds in various fields of scientific research.

Properties

Molecular Formula

C19H21BrF3I

Molecular Weight

513.2 g/mol

IUPAC Name

1-(1-bromoethyl)-3-(trifluoromethyl)benzene;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C9H8BrF3/c1-6-5-10(11)9(4)8(3)7(6)2;1-6(10)7-3-2-4-8(5-7)9(11,12)13/h5H,1-4H3;2-6H,1H3

InChI Key

KBOINBSZZRTVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC(C1=CC(=CC=C1)C(F)(F)F)Br

Origin of Product

United States

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